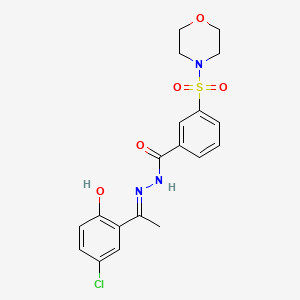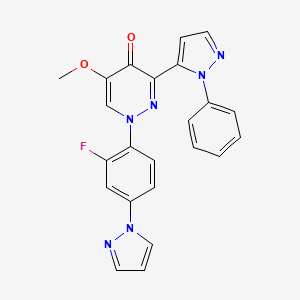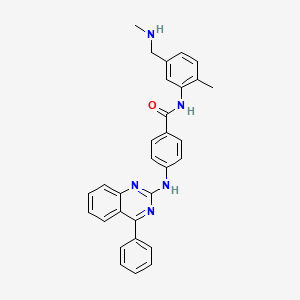
4-(4-氰基-2-氟苯基)-2-吗啉代-5-(1H-1,2,4-三唑-5-基)噻吩-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-4989216 is an orally bioavailable broad-spectrum PI3K inhibitor (IC50s = 2, 142, 65, 1, and 110 nM for p110α, p110β, p110γ, p110δ, and VPS34, respectively). It inhibits the cell viability of small-cell lung cancer (SCLC) cells with a mutation in PIK3CA, blocking PI3K downstream signaling and inducing apoptosis. PF-4989216 prevents tumor growth of SCLC cells harboring PIK3CA mutation in mice.
PF-4989216 is a novel potent and selective PI3K inhibitor. PF-4989216 inhibits the phosphorylation of PI3K downstream molecules and subsequently leads to inhibition in cell proliferation and xenograft tumor growth in NSCLCs harboring a PIK3CA mutation, including an erlotinib resistant line, NCI-H1975. PF-4989216 inhibited PI3K downstream signaling and subsequently led to apoptosis induction, and inhibition in cell viability, transformation, and xenograft tumor growth in SCLCs harboring PIK3CA mutation.
科学研究应用
Cancer Therapy: Targeting PIK3CA Mutations in Small Cell Lung Cancer (SCLC)
PF-4989216 is a selective oral PI3K inhibitor that has shown promise in preclinical models of SCLC harboring PIK3CA mutations. It inhibits PI3K downstream signaling, leading to apoptosis induction and inhibition of cell viability and transformation. This compound could potentially serve as an effective targeted therapy for patients with SCLC who have poor prognosis and limited treatment options .
Cell Cycle Progression and Apoptosis
Research involving PF-4989216 includes studying its effects on cell-cycle progression and apoptosis in cancer cells. This compound has been shown to induce BIM-mediated apoptosis in certain SCLC cell lines, providing insights into the mechanisms of cell death and potential therapeutic strategies .
作用机制
Target of Action
The primary target of PF-4989216 is the phosphoinositide 3-kinase (PI3K) family . This family plays a key role in promoting cancer proliferation and resistance to anticancer therapies . The compound is especially effective against small-cell lung cancer (SCLC) cells harboring a PIK3CA mutation .
Mode of Action
PF-4989216 inhibits the phosphorylation of PI3K downstream molecules . This inhibition subsequently leads to induction in apoptosis and cell cycle block, as well as inhibition of cell proliferation, transformation, and xenograft tumor growth in SCLCs harboring a PIK3CA mutation .
Biochemical Pathways
The compound affects the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is frequently found deregulated in human cancers . By inhibiting this pathway, PF-4989216 can effectively suppress cancer cell proliferation .
Pharmacokinetics
PF-4989216 is an orally bioavailable small-molecule drug . It exhibits potent and selective inhibition against PI3K kinase activity . .
Result of Action
The inhibition of PI3K downstream signaling by PF-4989216 leads to apoptosis induction, and inhibition in cell viability, transformation, and xenograft tumor growth in SCLCs harboring a PIK3CA mutation .
Action Environment
The action of PF-4989216 can be influenced by the overexpression of ATP-binding cassette (ABC) drug transporters ABCB1 and ABCG2 . These transporters are one of the most common mechanisms for reducing intracellular drug concentration and developing multidrug resistance . In ABCG2-overexpressing human cancer cells, the inhibition of Akt and downstream S6RP phosphorylation by PF-4989216 were significantly reduced .
属性
IUPAC Name |
4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENOTXSRZEFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of PF-4989216?
A: PF-4989216 is a highly selective oral inhibitor of phosphoinositide 3-kinase (PI3K) [, , ]. It exerts its effects by inhibiting the phosphorylation of downstream molecules in the PI3K/Akt/mTOR pathway [, ].
Q2: Has resistance to PF-4989216 been observed? If so, what mechanisms are implicated?
A: Yes, research indicates that overexpression of the ATP-binding cassette (ABC) drug transporter, specifically ABCG2, can confer resistance to PF-4989216 in cancer cells []. This overexpression reduces the intracellular concentration of PF-4989216, limiting its efficacy. Inhibiting ABCG2 or introducing competitive substrates can reverse this resistance, highlighting the role of drug efflux in mediating resistance [].
Q3: Are there any biomarkers that might predict response to PF-4989216?
A: Research suggests that the presence of a PIK3CA mutation in non-small cell lung cancer (NSCLC) cells, even in those resistant to erlotinib, might predict sensitivity to PF-4989216 []. This highlights the potential of PIK3CA mutation as a predictive biomarker for treatment response.
Q4: Why was the original publication on PF-4989216 retracted?
A: The original publication [] on PF-4989216 was retracted at the request of Pfizer in 2017 due to concerns regarding the integrity of some of the western blot images presented []. The company identified instances of image duplication, mislabeling, and a lack of original data to support some published images, prompting the retraction to maintain scientific integrity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)
![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)
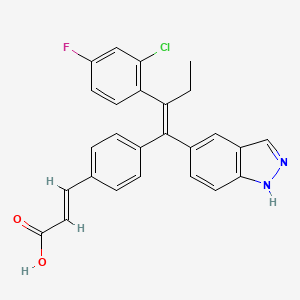

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)
![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)
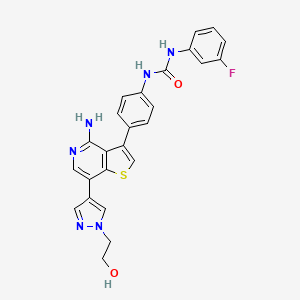
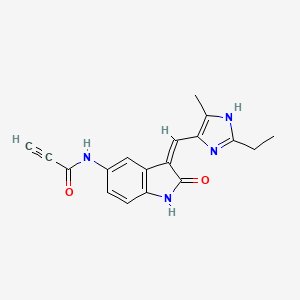
![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)
